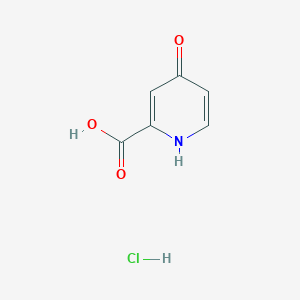

4-Hydroxypicolinic acid hydrochloride

Description

Overview of Picolinic Acid Derivatives in Chemical and Biological Research

Picolinic acid, or pyridine-2-carboxylic acid, and its derivatives represent a class of heterocyclic compounds that have garnered significant attention in both chemical and biological research. The presence of a pyridine (B92270) ring and a carboxylic acid group imparts these molecules with distinct electronic and structural properties, making them versatile building blocks in organic synthesis and coordination chemistry. In the realm of medicinal chemistry, picolinic acid derivatives have been investigated for a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Their ability to chelate metal ions is a key feature that underpins many of their biological functions and applications.

Historical Perspectives on the Study of 4-Hydroxypicolinic Acid and its Salts

The study of hydroxypicolinic acids, including the 4-hydroxy isomer, has historical roots in the broader investigation of pyridine chemistry. Early research often focused on the synthesis and characterization of these compounds as part of systematic explorations of substituted pyridines. While specific historical milestones for the hydrochloride salt are not extensively documented in early literature, its preparation would have been a logical extension of the synthesis of the parent acid for purposes of purification, stabilization, and enhancing solubility in certain solvents. The development of advanced analytical techniques has since allowed for a more detailed characterization of its properties and reactivity.

Significance of 4-Hydroxypicolinic Acid Hydrochloride as a Research Scaffold

The significance of this compound as a research scaffold lies in its trifunctional nature. The pyridine ring provides a rigid framework with specific electronic properties, the carboxylic acid group offers a handle for amide bond formation and other derivatizations, and the hydroxyl group can be functionalized or participate in hydrogen bonding interactions. This combination of functionalities makes it an attractive starting material for the synthesis of more complex molecules with tailored properties for applications in drug discovery, materials science, and catalysis.

Scope and Objectives of Academic Research on this compound

Academic research on this compound is primarily driven by the objective of exploring its potential as a versatile building block in the synthesis of novel compounds. Key areas of investigation include the development of efficient synthetic routes to the compound and its derivatives, the study of its coordination chemistry with various metal ions, and the evaluation of the biological activities of the resulting complexes and organic derivatives. Furthermore, its potential applications in analytical chemistry are also an area of academic interest.

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₆ClNO₃ |

| Molecular Weight | 175.57 g/mol |

| Appearance | Solid |

| CAS Number | 2710653-46-4 |

Synthesis and Characterization

The synthesis of this compound typically involves the preparation of 4-hydroxypicolinic acid followed by its conversion to the hydrochloride salt. Several synthetic routes to 4-hydroxypicolinic acid have been reported, often starting from commercially available pyridine derivatives. One common approach involves the oxidation of a suitable precursor, such as 4-hydroxy-2-methylpyridine.

Once the 4-hydroxypicolinic acid is obtained, the hydrochloride salt can be readily prepared by treating a solution of the acid with hydrochloric acid. The resulting salt can then be isolated by crystallization.

Characterization of this compound is typically achieved using a combination of spectroscopic and analytical techniques. These include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure by identifying the chemical environment of the hydrogen and carbon atoms.

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule, such as the carboxylic acid, hydroxyl group, and the pyridine ring.

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound.

Elemental Analysis: This technique is used to determine the percentage composition of the elements (carbon, hydrogen, nitrogen, chlorine, and oxygen) in the compound, which helps to confirm its empirical formula.

Applications in Academic Research

Precursor and Intermediate in Organic Synthesis

The trifunctional nature of this compound makes it a valuable precursor and intermediate in organic synthesis. The carboxylic acid group can be readily converted into a variety of other functional groups, such as esters, amides, and acid chlorides. The hydroxyl group can be alkylated, acylated, or used as a directing group in electrophilic aromatic substitution reactions on the pyridine ring. The pyridine nitrogen can also be functionalized. This versatility allows for the synthesis of a wide range of more complex molecules.

Ligand in Coordination Chemistry

The presence of the nitrogen atom in the pyridine ring and the oxygen atoms of the carboxylic acid and hydroxyl groups makes 4-hydroxypicolinic acid a versatile ligand for the coordination of metal ions. It can act as a bidentate or tridentate ligand, forming stable complexes with a variety of transition metals and lanthanides. The study of these metal complexes is an active area of research, with potential applications in catalysis, materials science, and bioinorganic chemistry. The hydrochloride salt is often used as the starting material for the synthesis of these complexes, with the free ligand being generated in situ by the addition of a base.

Biochemical and Pharmacological Activity Research

While research into the specific biochemical and pharmacological activities of this compound is not as extensive as for some other picolinic acid derivatives, its structural similarity to other biologically active compounds suggests potential for further investigation. The core scaffold is present in molecules that exhibit a range of biological effects, and derivatization of the hydroxyl and carboxylic acid groups could lead to the discovery of new compounds with interesting pharmacological profiles.

Role in Analytical Chemistry

In the field of analytical chemistry, derivatives of picolinic acid have found application in various techniques. For instance, some isomers and derivatives of hydroxypicolinic acid have been used as matrices in matrix-assisted laser desorption/ionization (MALDI) mass spectrometry, a technique used for the analysis of large biomolecules like proteins and nucleic acids. researchgate.netnih.gov While the specific use of this compound in this context is not as well-documented as the 3-hydroxy isomer, its structural characteristics suggest potential for exploration in this and other analytical applications, such as in separation sciences.

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C6H6ClNO3 |

|---|---|

Molecular Weight |

175.57 g/mol |

IUPAC Name |

4-oxo-1H-pyridine-2-carboxylic acid;hydrochloride |

InChI |

InChI=1S/C6H5NO3.ClH/c8-4-1-2-7-5(3-4)6(9)10;/h1-3H,(H,7,8)(H,9,10);1H |

InChI Key |

SUTCJYOSLDOAII-UHFFFAOYSA-N |

Canonical SMILES |

C1=CNC(=CC1=O)C(=O)O.Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 4 Hydroxypicolinic Acid Hydrochloride

Established Synthetic Routes for 4-Hydroxypicolinic Acid

The synthesis of 4-hydroxypicolinic acid can be approached through various strategies, primarily involving multi-step pathways from readily available precursors or by the derivatization of closely related pyridine-2-carboxylic acids.

Multi-Step Synthetic Strategies from Precursors

Multi-step syntheses offer a versatile approach to constructing the 4-hydroxypicolinic acid scaffold, often starting from simple, non-pyridine precursors. A notable example involves the synthesis of related 4-alkoxy-3-hydroxypicolinic acids from furfural (B47365). google.comnih.gov This process encompasses a series of chemical transformations including cyano-amination, bromination-rearrangement, bromo substitution with an alkoxide, nitrile hydrolysis, and halogen reduction. google.comnih.gov While this route leads to a substituted derivative, it highlights a foundational strategy for building the pyridine (B92270) core.

Another significant multi-step synthesis starts from 3-hydroxypicolinonitrile. nih.gov This pathway involves chlorination, substitution of a chloro group by an alkoxide, hydrolysis of the nitrile to a carboxylic acid, and subsequent reduction of the remaining chloro group. nih.gov The hydrolysis of the nitrile group is a critical step and can be achieved under either acidic or basic conditions. google.com Strong mineral acids such as sulfuric acid, phosphoric acid, hydrochloric acid, or hydrobromic acid are typically employed for acid-catalyzed hydrolysis, while strong bases like sodium hydroxide (B78521) or potassium hydroxide are used for base-catalyzed hydrolysis. nih.govgoogle.com

A practical two-step procedure for the preparation of functionalized 4-hydroxypyridine (B47283) derivatives utilizes a multicomponent reaction of alkoxyallenes, nitriles, and carboxylic acids to furnish β-methoxy-β-ketoenamides, which are subsequently transformed into 4-hydroxypyridines. researchgate.net

| Starting Material | Key Intermediates | Reagents and Conditions | Final Product Type | Ref |

| Furfural | Cyano(furan-2-yl)methanaminium bromide, 4,6-dibromo-3-hydroxypicolinonitrile | 1. NH3, NaCN 2. HBr 3. Br2, H2O 4. NaOR 5. H+ or OH- 6. H2, Pd/C | 4-Alkoxy-3-hydroxypicolinic acid | google.comnih.gov |

| 3-Hydroxypicolinonitrile | Chlorinated picolinonitriles, 4-alkoxy-3-hydroxy-picolinonitriles | 1. Chlorinating agent 2. NaOR 3. H+ or OH- 4. Reducing agent | 4-Alkoxy-3-hydroxypicolinic acid | nih.gov |

| Methoxyallene, Nitriles, Carboxylic Acids | β-methoxy-β-ketoenamides | 1. Lithiated methoxyallene, nitrile 2. Carboxylic acid 3. Cyclocondensation | 4-Hydroxypyridine derivatives | researchgate.net |

Derivatization from Related Pyridine-2-carboxylic Acids

The synthesis of 4-hydroxypicolinic acid can also be achieved by modifying existing pyridine-2-carboxylic acid derivatives. A common strategy is the conversion of a 4-amino group to a hydroxyl group. For instance, 4-aminopicolinic acid can be synthesized from picolinic acid N-oxide through nitration followed by catalytic hydrogenation. umsl.edu The resulting 4-aminopicolinic acid can then potentially be converted to 4-hydroxypicolinic acid via diazotization followed by hydrolysis, a standard method for such transformations.

Another approach involves the direct hydroxylation of a pyridine ring. For example, a process for the preparation of 2-hydroxypyridine (B17775) compounds involves reacting a pyridine-based compound with elemental fluorine in water. google.com While this method targets the 2-position, it demonstrates the feasibility of direct hydroxylation on the pyridine ring.

The synthesis of 4-aminopicolinic acid from 4-amino-3,5,6-trichloropyridine-2-carboxylic acid (Picloram) has also been reported, involving catalytic hydrogenation to remove the chlorine atoms. chemicalbook.com This precursor, 4-aminopicolinic acid, is a key intermediate for accessing the 4-hydroxy derivative.

| Precursor | Transformation | Key Reagents | Product | Ref |

| Picolinic acid N-oxide | Nitration and Reduction | 1. H2SO4, fuming HNO3 2. H2, Pd/C | 4-Aminopicolinic acid | umsl.edu |

| 4-Amino-3,5,6-trichloropyridine-2-carboxylic acid (Picloram) | Dechlorination | H2, Pd/C, LiOH | 4-Aminopicolinic acid | chemicalbook.com |

Chemical Transformations of 4-Hydroxypicolinic Acid Hydrochloride

This compound undergoes a variety of chemical transformations, allowing for the synthesis of diverse derivatives. These reactions include hydrolysis, decarboxylation, functional group interconversions, O-alkylation, and esterification.

Hydrolysis and Decarboxylative Hydroxylation Mechanisms

The hydrolysis of esters derived from 4-hydroxypicolinic acid can be catalyzed by either acids or bases. libretexts.orglibretexts.org Acid-catalyzed hydrolysis is the reverse of esterification and is typically carried out by heating the ester with an excess of water in the presence of a strong acid catalyst. libretexts.orglibretexts.org Base-catalyzed hydrolysis, also known as saponification, involves heating the ester with a strong base like sodium hydroxide and leads to the formation of a carboxylate salt and an alcohol. libretexts.orglibretexts.org

The hydrolysis of sulfate (B86663) esters of hydroxypyridine carboxylic acids has also been studied. For instance, 3-hydroxypyridine-2-carboxylic acid-6-sulfate is reported to be extraordinarily sensitive to acid-catalyzed hydrolysis, completely hydrolyzing within minutes at room temperature upon acidification. nih.gov This rapid hydrolysis is a key step in a two-step synthesis of 3,6-dihydroxypicolinic acid. nih.gov

Decarboxylation of pyridine carboxylic acids is another important transformation. The thermal decarboxylation of α-picolinic acids in the presence of carbonyl compounds, known as the Hammick reaction, yields 2-pyridyl-carbinols. wikipedia.org The reaction proceeds through a zwitterionic intermediate. wikipedia.org While this is not a direct decarboxylative hydroxylation, it provides insight into the reactivity of the carboxyl group at the 2-position. The decarboxylation of functionalized 2-pyridone-3-carboxylic acids has been achieved using potassium carbonate in toluene (B28343) at reflux. nih.gov The catalytic decarboxylation of 4-hydroxybenzoic acid to phenol (B47542) using palladium complexes has been reported, which could be an analogous system for the decarboxylative hydroxylation of 4-hydroxypicolinic acid. rsc.org

Functional Group Interconversions on the Pyridine Ring

The functional groups on the pyridine ring of 4-hydroxypicolinic acid can be interconverted to create a variety of derivatives. For example, the hydroxyl group can be converted into a better leaving group, such as a triflate, to facilitate nucleophilic substitution reactions. The carboxylic acid group can be converted into an ester or an amide through standard coupling reactions.

Furthermore, the hydroxyl group of hydroxypyridines can undergo N- and O-arylation. Copper-catalyzed N-arylation of 2- and 4-hydroxypyridines and O-arylation of 3-hydroxypyridines with aryl bromides and iodides have been successfully demonstrated. nih.gov These reactions provide a route to introduce aryl substituents onto the pyridine ring or the hydroxyl group.

Strategies for O-Alkylation and Esterification

The hydroxyl group of 4-hydroxypicolinic acid can be alkylated to form the corresponding ether. The alkylation of 4-pyridones can occur at either the ring nitrogen or the exocyclic oxygen. ysu.edu Studies on 2,6-dimethyl-4-pyridones have shown that alkylation with alkyl halides occurs on the carbonyl oxygen. ysu.edu A selective protocol for the O-alkylation of pyrimidin-2(1H)-ones using 4-(iodomethyl)-2-(methylthio)-6-(trihalomethyl)pyrimidines has been developed, which may be applicable to 4-hydroxypicolinic acid. nih.gov General methods for the alkylation of 2-, 3-, and 4-hydroxypyridines with epoxides in the presence of Lewis acids have also been described. researchgate.net

Esterification of the carboxylic acid group of 4-hydroxypicolinic acid can be achieved through various methods. Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a common method. chemicalbook.com For example, 3-hydroxypicolinic acid is converted to its methyl ester in nearly quantitative yield by refluxing in methanol (B129727) with sulfuric acid. chemicalbook.com Esters of N-hydroxypyridine-2-thione, also known as Barton esters, can be prepared from carboxylic acids and are useful intermediates for radical reactions, allowing for the replacement of the carboxyl group with other functional groups. libretexts.org

| Reaction Type | Reagents and Conditions | Product | Ref |

| O-Alkylation | Alkyl halide, Base | 4-Alkoxypicolinic acid | ysu.edu |

| O-Alkylation | Epoxide, Lewis acid | 4-(Hydroxyalkyl)oxypicolinic acid | researchgate.net |

| Esterification | Alcohol, Acid catalyst (e.g., H2SO4) | 4-Hydroxypicolinate ester | chemicalbook.com |

| Barton Esterification | N-hydroxypyridine-2-thione DCC or other coupling agents | O-Acyl-N-hydroxy-2-thiopyridone | libretexts.org |

Synthesis of Analogs and Derivatives of 4-Hydroxypicolinic Acid

The structural framework of 4-hydroxypicolinic acid provides a versatile scaffold for the development of a wide array of analogs and derivatives. Through targeted synthetic methodologies, researchers can systematically alter the position of the hydroxyl group, modify the intrinsic functional groups, or introduce new substituents to the pyridine ring. These chemical transformations are crucial for exploring structure-activity relationships and developing novel compounds with tailored properties.

Positional Isomers of Hydroxypicolinic Acid and their Synthesis

The location of the hydroxyl group on the picolinic acid backbone significantly influences the molecule's chemical and physical properties. The synthesis of various positional isomers, such as 3-hydroxypicolinic acid and its derivatives, has been a subject of considerable research.

One established route to 3-hydroxypicolinic acid involves multiple steps starting from precursors like 2-pyridinecarboxaldehyde. chemicalbook.com Another approach focuses on the synthesis of 3,6-dihydroxypicolinic acid, an intermediate in the metabolism of picolinic acid. nih.gov This synthesis can be achieved in a two-step process starting from 3-hydroxypicolinic acid via an Elbs oxidation. nih.gov The process involves the formation of a labile intermediate, dipotassium (B57713) 3-hydroxy-6-(sulfonatooxy)pyridine-2-carboxylate, which precipitates from the reaction mixture. nih.gov This intermediate is then hydrolyzed to yield the final dihydroxylated product. nih.gov

Furthermore, processes have been developed for the preparation of 4-alkoxy-3-hydroxypicolinic acids. google.comwipo.intgoogle.com A common strategy involves starting from inexpensive materials like furfural and proceeding through a series of chemical steps. google.com These steps can include cyano-amination, ammonium (B1175870) salt formation, bromination/rearrangement, bromo substitution with an alkoxide, nitrile hydrolysis, and halogen reduction to yield the desired 4-alkoxy-3-hydroxypicolinic acid. google.com

| Isomer/Derivative | Starting Material | Key Reaction Type | Reference |

|---|---|---|---|

| 3-Hydroxypicolinic acid | 2-Pyridinecarboxaldehyde | Multi-step synthesis | chemicalbook.com |

| 3,6-Dihydroxypicolinic acid | 3-Hydroxypicolinic acid | Elbs oxidation | nih.gov |

| 4-Alkoxy-3-hydroxypicolinic acids | Furfural | Multi-step synthesis including bromination and nitrile hydrolysis | google.com |

Modifications of the Carboxylic Acid and Hydroxyl Functionalities

The carboxylic acid and hydroxyl groups of hydroxypicolinic acids are primary sites for chemical modification to produce a variety of derivatives, such as esters, ethers, and amides. These modifications can alter the compound's solubility, reactivity, and biological interactions.

Carboxylic Acid Modifications: The carboxylic acid group can be readily converted into esters through esterification reactions. A common method involves reacting the hydroxypicolinic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or thionyl chloride. nih.govresearchgate.net For instance, methyl esters can be prepared by refluxing the acid in methanol with a catalytic amount of sulfuric acid. researchgate.net

Hydroxyl Group Modifications: The phenolic hydroxyl group can undergo various transformations.

Etherification: Formation of ethers can be achieved by reacting the hydroxyl group with alkylating agents. For example, methylation of both carboxylic acid and hydroxyl groups can be performed using a suitable methylating agent under basic conditions. nih.gov

Acylation: The hydroxyl group can be acylated to form esters. This is typically done by reacting the hydroxypicolinic acid with an acyl halide or anhydride (B1165640) in the presence of a base. nih.gov

These functional group modifications are fundamental in synthetic organic chemistry and allow for the creation of a diverse library of hydroxypicolinic acid derivatives. nih.govmdpi.com

| Functional Group | Modification | Typical Reagents | Resulting Derivative |

|---|---|---|---|

| Carboxylic Acid | Esterification | Alcohol (e.g., Methanol), Acid Catalyst (e.g., H₂SO₄) | Ester |

| Hydroxyl | Etherification (Alkylation) | Alkyl Halide, Base | Ether |

| Hydroxyl | Acylation | Acyl Halide or Anhydride, Base | Ester |

Preparation of Substituted Picolinic Acid Frameworks

Introducing additional substituents onto the pyridine ring of hydroxypicolinic acid is a key strategy for synthesizing complex derivatives. google.com These substitutions can dramatically alter the electronic and steric properties of the parent molecule.

Methods for synthesizing substituted picolinic acids often involve multi-step sequences starting from readily available materials. For example, the synthesis of various aminopicolinic acid derivatives has been reported. umsl.eduumsl.edu One approach to 4-aminopicolinic acid involves the nitration of picolinic acid N-oxide, followed by subsequent reduction of the nitro group. umsl.edu

Furthermore, more complex frameworks can be constructed using cross-coupling reactions. The Sonogashira coupling reaction, for instance, has been employed to synthesize 4-(aminophenylethynyl) picolinic acids. umsl.eduumsl.edu This involves preparing a 4-halopicolinate intermediate, which is then coupled with an appropriate ethynylaniline derivative in the presence of a palladium catalyst. umsl.edu A multi-step process to generate the required 4-iodopicolinic acid intermediate starts from picolinic acid, which is treated with thionyl chloride and then methanol to form a chloromethylpicolinate, followed by reaction with hydriodic acid. umsl.edu

The synthesis of 3,4-substituted 2-picolinic acids has also been described, providing a route to compounds with various substituents like halogens (F, Cl, Br), trifluoromethyl (CF₃), cyano (CN), or methoxy (B1213986) (OCH₃) groups at the 3 and 4 positions. google.com The general method involves the esterification of a substituted picolinic acid followed by hydrolysis to yield the final product. google.com

| Substituted Derivative | Synthetic Approach | Key Intermediates/Reactions | Reference |

|---|---|---|---|

| 4-Aminopicolinic acid | Nitration and Reduction | Picolinic acid N-oxide | umsl.edu |

| 4-(Aminophenylethynyl) picolinic acid | Sonogashira Coupling | 4-Iodomethylpicolinate, Ethynylaniline | umsl.edu |

| 3,4-Disubstituted picolinic acids | Esterification and Hydrolysis | Substituted pyridine-2-ester | google.com |

Spectroscopic and Structural Elucidation Studies of 4 Hydroxypicolinic Acid Hydrochloride

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR can elucidate the connectivity and chemical environment of atoms within a molecule. For 4-Hydroxypicolinic acid hydrochloride, a combination of one-dimensional and two-dimensional NMR techniques offers a comprehensive structural characterization.

Proton (¹H) NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. In the case of 4-Hydroxypicolinic acid, experimental data has been reported in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). rsc.org The hydrochloride salt, when dissolved in a polar solvent, would be expected to show similar chemical shifts for the aromatic protons, with potential slight downfield shifts due to the protonation of the pyridine (B92270) nitrogen.

The ¹H NMR spectrum of 4-Hydroxypicolinic acid in DMSO-d₆ displays three distinct signals in the aromatic region, corresponding to the three protons on the pyridine ring. rsc.org A doublet at δ 8.34 ppm is assigned to the proton at position 6 (H-6), with a coupling constant (J) of 6.7 Hz, indicating coupling to the proton at position 5. rsc.org The proton at position 3 (H-3) appears as a doublet at δ 7.53 ppm with a smaller coupling constant of 2.6 Hz, consistent with meta-coupling to the proton at position 5. rsc.org The proton at position 5 (H-5) is observed as a doublet of doublets at δ 7.17 ppm, with coupling constants of 6.7 Hz and 2.6 Hz, confirming its coupling to both H-6 and H-3. rsc.org The acidic protons of the carboxylic acid and the hydroxyl group, as well as the proton on the nitrogen in the hydrochloride salt, would likely appear as broad singlets, and their chemical shifts can be highly dependent on the solvent and concentration.

| Proton Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| 6-H | 8.34 | d | 6.7 |

| 3-H | 7.53 | d | 2.6 |

| 5-H | 7.17 | dd | 6.7, 2.6 |

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. The ¹³C NMR spectrum of 4-Hydroxypicolinic acid in DMSO-d₆ shows six distinct signals, corresponding to the six carbon atoms in the molecule. rsc.org

The signal for the carboxylic acid carbon (C-7) appears at δ 172.6 ppm. rsc.org The carbon atom bearing the hydroxyl group (C-4) is found at δ 162.0 ppm. rsc.org The carbon atoms of the pyridine ring appear in the aromatic region, with C-2 at δ 144.0 ppm, C-6 at δ 143.8 ppm, C-3 at δ 115.8 ppm, and C-5 at δ 114.6 ppm. rsc.org For the hydrochloride salt, the chemical shifts of the pyridine ring carbons would be expected to be influenced by the protonation of the nitrogen atom, likely resulting in slight downfield shifts for the carbons adjacent to the nitrogen (C-2 and C-6).

| Carbon Position | Chemical Shift (δ, ppm) |

|---|---|

| 7 (C=O) | 172.6 |

| 4 (C-OH) | 162.0 |

| 2 | 144.0 |

| 6 | 143.8 |

| 3 | 115.8 |

| 5 | 114.6 |

A COSY spectrum would show correlations between coupled protons. For this compound, a cross-peak would be expected between the signals for H-5 and H-6, and another between H-5 and H-3, confirming their ortho and meta relationships, respectively.

An HSQC spectrum would reveal one-bond correlations between protons and their directly attached carbons. This would allow for the definitive assignment of the protonated carbons of the pyridine ring: H-3 to C-3, H-5 to C-5, and H-6 to C-6.

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion, which can be used to determine its elemental formula. For 4-Hydroxypicolinic acid, HRMS data has been reported in negative ion mode. rsc.org The experimentally determined m/z for the deprotonated molecule [M-H]⁻ was 138.0197, which is in excellent agreement with the calculated value of 138.0197 for the formula C₆H₄NO₃. rsc.org

For the hydrochloride salt, analysis in positive ion mode would be expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺. The theoretical exact mass for the protonated 4-hydroxypicolinic acid (C₆H₆NO₃⁺) can be calculated to further confirm its elemental composition.

| Ion | Calculated m/z | Found m/z | Formula |

|---|---|---|---|

| [M-H]⁻ | 138.0197 | 138.0197 | C₆H₄NO₃ |

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique that allows for the analysis of molecules with minimal fragmentation. While specific MALDI-TOF data for this compound is not widely published, its behavior can be inferred from its structure and the known properties of related compounds. Picolinic acid and its derivatives, such as 3-hydroxypicolinic acid, are themselves often used as matrices in MALDI-TOF analysis due to their ability to absorb UV light and co-crystallize with analytes.

When analyzed by MALDI-TOF MS, this compound would be expected to produce a strong signal for the protonated molecule, [M+H]⁺. Depending on the matrix used and the laser fluence, some fragmentation might be observed. Common fragmentation pathways for picolinic acid derivatives include the loss of small neutral molecules such as CO₂, H₂O, and HCN. For 4-Hydroxypicolinic acid, a characteristic fragmentation would likely be the decarboxylation of the parent ion. The study of these fragmentation patterns can provide valuable insights into the structure of the molecule.

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications in Research

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique for the separation, identification, and quantification of this compound in complex mixtures. In a typical application, reversed-phase high-performance liquid chromatography (HPLC) is employed to separate the compound from a sample matrix. sielc.com The mobile phase often consists of an aqueous component with an acid modifier, like formic acid, and an organic solvent, such as acetonitrile (B52724) or methanol (B129727). nih.gov

Following chromatographic separation, mass spectrometry is used for detection. Employing electrospray ionization (ESI) in positive ion mode is highly effective for pyridine-containing compounds, as the pyridine nitrogen is readily protonated. nih.gov For this compound, the protonated molecule [M+H]⁺ would be expected as the parent ion. Tandem mass spectrometry (MS/MS) can be used for further structural confirmation by analyzing the fragmentation patterns of the parent ion.

Table 1: Representative LC-MS Parameters for Analysis

| Parameter | Description |

| Chromatography Mode | Reversed-Phase HPLC |

| Stationary Phase | C18 |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Expected Parent Ion (m/z) | [C₆H₅NO₃+H]⁺ = 140.03 |

| Potential Fragments | Loss of H₂O, Loss of CO₂ |

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of the compound's functional groups. nih.gov For this compound, the spectra are characterized by vibrations of the hydroxyl, carboxylic acid, and protonated pyridine ring moieties.

The IR spectrum is expected to show a very broad absorption band in the 3500-2500 cm⁻¹ region, which arises from the overlapping stretching vibrations of the O-H group (from both the phenolic hydroxyl and the carboxylic acid) and the N⁺-H group of the pyridinium (B92312) hydrochloride. The carboxylic acid C=O stretching vibration typically appears as a strong, sharp band around 1700-1730 cm⁻¹. Vibrations associated with the pyridine ring (C=C and C=N stretching) are expected in the 1600-1400 cm⁻¹ fingerprint region. americanpharmaceuticalreview.com

Raman spectroscopy, which is sensitive to changes in polarizability, complements IR by often providing stronger signals for symmetric vibrations and skeletal modes of the aromatic ring. nih.govkurouskilab.com The C-H stretching vibrations of the pyridine ring would be prominent above 3000 cm⁻¹.

Table 2: Predicted Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |

| O-H / N⁺-H Stretch | 3500 - 2500 (broad) | IR |

| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |

| Carboxylic Acid C=O Stretch | 1730 - 1700 | IR |

| Pyridine Ring C=C, C=N Stretches | 1620 - 1450 | IR, Raman |

| O-H Bending | 1440 - 1395 | IR |

| C-O Stretch | 1300 - 1200 | IR |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Characteristics

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. For this compound, the absorption of UV light is dominated by π → π* transitions within the aromatic pyridine ring system. The presence of the hydroxyl and carboxylic acid substituents on the ring influences the position and intensity of the absorption maxima (λmax). Based on structurally similar compounds like 4-hydroxybenzoic acid and other pyridine derivatives, significant absorption is expected in the UV region, typically between 250 and 300 nm. nih.govresearchgate.netspectrabase.com

Table 3: UV-Vis Absorption Data for Structurally Related Compounds

| Compound | λmax (nm) | Solvent/Conditions |

| 4'-Hydroxydiclofenac | ~282 | Methanol nih.gov |

| 4-Hydroxybenzoic acid | ~254 | Basic spectrabase.com |

| Galloylquinic acid | ~260, ~300 | Not Specified researchgate.net |

X-ray Crystallography and Solid-State Structural Analysis

In the solid state of the parent 4-Hydroxypicolinic acid, the molecules are held together by a network of intermolecular hydrogen bonds. The protonated pyridinium nitrogen (N⁺-H) and the phenolic hydroxyl group (O-H) act as hydrogen bond donors. The carboxylate group (COO⁻) and the phenolic oxygen act as hydrogen bond acceptors. This extensive hydrogen bonding links the molecules into sheets or three-dimensional networks. iucr.org

For the hydrochloride salt, this packing arrangement would be altered. The pyridine nitrogen would be protonated (N⁺-H), and a chloride ion (Cl⁻) would be incorporated into the crystal lattice. The intermolecular interactions would be dominated by strong hydrogen bonds involving the chloride ion, such as O-H···Cl⁻ and N⁺-H···Cl⁻, in addition to O-H···O bonds between the carboxylic acid and hydroxyl groups of adjacent molecules.

Computational and Theoretical Chemistry Investigations of 4 Hydroxypicolinic Acid Hydrochloride

Quantum Mechanical (QM) Calculations of Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods solve approximations of the Schrödinger equation to provide insights into molecular geometry, electron distribution, orbital energies, and reactivity. For 4-Hydroxypicolinic acid hydrochloride, QM calculations would be essential for elucidating its fundamental chemical nature.

Density Functional Theory (DFT) Studies of Protonation States and pKa Values

Density Functional Theory (DFT) is a powerful class of QM methods that calculates the electronic structure of a molecule based on its electron density, offering a balance between computational cost and accuracy. nih.gov It is a primary tool for studying reaction mechanisms, electronic properties, and acidity constants (pKa).

The pKa value, which indicates the strength of an acid in solution, is a crucial parameter for understanding the behavior of a molecule like this compound under different pH conditions. Computational methods can predict pKa values through two main approaches: the direct method and the thermodynamic cycle method. nih.gov

Direct Approach: This method involves calculating the Gibbs free energy change (ΔG) for the deprotonation reaction directly in the solvent phase.

Thermodynamic Cycle: This approach breaks down the deprotonation process in solution into gas-phase calculations and solvation free energies for each species involved (the protonated acid, the deprotonated base, and the proton). researchgate.net

Both methods rely on continuum solvation models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), to simulate the effect of the solvent (typically water). nih.govresearchgate.net The accuracy of these calculations depends heavily on the chosen functional (e.g., B3LYP, CAM-B3LYP) and basis set (e.g., 6-311+G(d,p)). nih.gov For 4-Hydroxypicolinic acid, which has multiple ionizable sites (the carboxylic acid, the pyridine (B92270) nitrogen, and the hydroxyl group), DFT calculations would be necessary to determine the specific pKa for each site and predict the dominant protonation state at a given pH. However, no specific studies applying these methods to calculate the pKa of 4-Hydroxypicolinic acid have been identified.

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a key concept within QM that simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org

HOMO: The HOMO is the outermost orbital containing electrons and acts as an electron donor. Its energy level is related to the molecule's ionization potential and its susceptibility to attack by electrophiles. youtube.com

LUMO: The LUMO is the innermost orbital without electrons and acts as an electron acceptor. Its energy level is related to the electron affinity and reactivity towards nucleophiles. youtube.com

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and electronic excitation properties. researchgate.net A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive and easily polarizable. For this compound, an FMO analysis would involve calculating the energies of the HOMO and LUMO and visualizing their spatial distribution to predict the most likely sites for nucleophilic and electrophilic attack. While a study on the more complex derivative 4-(4-aminophenylethynyl)picolinic acid exists, a specific FMO analysis for this compound is not available in the literature. researchgate.net

Molecular Dynamics (MD) Simulations of Solution Behavior

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system, MD simulations provide a detailed view of molecular behavior, such as conformational changes, diffusion, and interactions with solvent molecules. rsc.orgmdpi.com

For this compound, MD simulations in an explicit solvent like water would be invaluable for understanding its solution-phase behavior. Such simulations could reveal:

Solvation Structure: How water molecules arrange around the different functional groups of the compound.

Hydrogen Bonding: The dynamics of hydrogen bond formation and breaking between the solute and water, and within the solute itself. mdpi.com

Conformational Dynamics: The flexibility of the molecule and the preferred orientations of its rotatable bonds in solution.

This information is crucial for understanding how the molecule interacts with its environment, which is a precursor to understanding its interaction with biological targets. Despite the utility of this technique, there are no published MD simulation studies specifically focused on this compound.

Computational Predictions of Spectroscopic Parameters

Quantum mechanical methods, particularly DFT, can accurately predict various spectroscopic parameters. These theoretical predictions are vital for interpreting experimental spectra, confirming molecular structures, and assigning spectral features.

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts (¹H and ¹³C) and coupling constants of a molecule. Comparing these calculated values with experimental data helps in the structural elucidation and conformational analysis of the compound. nih.gov

Vibrational Spectroscopy (IR and Raman): DFT calculations can compute the vibrational frequencies and intensities of a molecule. The predicted spectrum, after applying a scaling factor to account for systematic errors, can be compared with experimental FT-IR and FT-Raman spectra to assign specific vibrational modes to the stretching and bending of different functional groups. nih.govnih.gov

For this compound, such computational studies would provide a detailed assignment of its NMR and vibrational spectra, confirming its structure and providing insights into intramolecular interactions like hydrogen bonding. Currently, no such computational spectroscopic studies for this specific molecule are available in published literature.

Biological and Biochemical Research Applications of 4 Hydroxypicolinic Acid Hydrochloride

Enzymatic Interactions and Reaction Mechanisms

4-Hydroxypicolinic acid, a pyridine (B92270) derivative, serves as a substrate and model compound in the study of various enzymatic reactions, particularly those involving monooxygenases. These enzymes are crucial in the metabolism of aromatic compounds by catalyzing the insertion of a single oxygen atom into the substrate.

The enzymatic hydroxylation of aromatic compounds is a key step in their biodegradation and biosynthesis. Flavin-dependent monooxygenases are a well-studied class of enzymes that catalyze such reactions. nih.gov These can be single-component, where the reductase and oxygenase functionalities are on the same polypeptide chain, or two-component systems, where they are separate proteins. nih.govmdpi.com

Research on enzymes like 4-hydroxyacetophenone monooxygenase (HAPMO) from Pseudomonas fluorescens ACB provides insights into the types of reactions 4-hydroxypicolinic acid might undergo. HAPMO catalyzes a Baeyer-Villiger oxidation of various aromatic ketones and is known for its broad substrate scope. wikipedia.org Similarly, 4-hydroxyphenylacetate (B1229458) 3-hydroxylase (4HPA3H), a two-component monooxygenase, exhibits broad substrate specificity, hydroxylating a range of phenolic compounds at the ortho position. mdpi.comnih.gov Studies on a two-component p-nitrophenol monooxygenase from Rhodococcus sp. 21391 also revealed a broad substrate selectivity, with the ability to oxidize various nitrophenols and halogenated phenols. nih.gov

While direct studies on monooxygenases specific to 4-hydroxypicolinic acid are an emerging area of research, the substrate specificities of these related enzymes suggest that monooxygenases are capable of recognizing and acting upon a variety of substituted aromatic rings, including pyridine derivatives like 4-hydroxypicolinic acid. The position of the hydroxyl and carboxyl groups on the pyridine ring of 4-hydroxypicolinic acid would be a key determinant of its recognition and orientation within the enzyme's active site, thereby influencing the regiospecificity of hydroxylation.

The characterization of enzyme kinetics is fundamental to understanding the efficiency and mechanism of an enzyme-catalyzed reaction. Key parameters include the Michaelis constant (Km), which reflects the substrate concentration at half the maximum velocity and is an indicator of substrate affinity, and the catalytic constant (kcat), which represents the turnover number of the enzyme. khanacademy.org The ratio of kcat/Km is a measure of the enzyme's catalytic efficiency. mdpi.com

While specific kinetic data for enzymes acting on 4-hydroxypicolinic acid hydrochloride are not extensively documented in publicly available literature, data from enzymes that catalyze reactions with structurally similar substrates provide a valuable reference. For instance, the kinetic parameters of 4-hydroxyphenylacetate 1-monooxygenase from Pseudomonas acidovorans have been determined. nih.gov This enzyme hydroxylates 4-hydroxyphenylacetate, a compound with a similar 4-hydroxy-substituted aromatic ring. The apparent Km values for its substrates were found to be 31 µM for 4-hydroxyphenylacetate, 67 µM for oxygen, 95 µM for NADH, and 250 µM for NADPH. nih.gov

Another relevant example is the HMG/CHA aldolase (B8822740) from Pseudomonas putida F1, which is involved in the protocatechuate 4,5-cleavage pathway. This enzyme has the highest specificity for substrates with a 4-carboxylate substitution, a feature shared with 4-hydroxypicolinic acid. nih.gov

The following interactive table presents representative kinetic data for enzymes acting on substrates analogous to 4-hydroxypicolinic acid, illustrating the typical range of these parameters.

| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |

| 4-Hydroxyphenylacetate 1-Monooxygenase | 4-Hydroxyphenylacetate | 31 | - | - |

| 4-Hydroxyphenylacetate 1-Monooxygenase | Oxygen | 67 | - | - |

| 4-Hydroxyphenylacetate 1-Monooxygenase | NADH | 95 | - | - |

| HMG/CHA Aldolase | 4-Carboxy-4-hydroxy-2-oxoadipate (CHA) | 13 ± 1 | 4.8 ± 0.1 | 3.7 x 105 |

| HMG/CHA Aldolase | 4-Hydroxy-4-methyl-2-oxoglutarate (HMG) | 14 ± 1 | 4.0 ± 0.1 | 2.9 x 105 |

Data for HMG/CHA Aldolase from Pseudomonas putida F1. nih.gov Data for 4-Hydroxyphenylacetate 1-Monooxygenase from Pseudomonas acidovorans. nih.gov

Picolinic acid and its hydroxylated derivatives are important structural motifs in various natural products and can serve as precursors in their biosynthesis. While the direct role of 4-hydroxypicolinic acid as a precursor in many pathways is still under investigation, the biosynthesis of related compounds provides a strong indication of its potential. For example, 4-hydroxycoumarin (B602359) is a well-known precursor for the synthesis of anticoagulants like warfarin. researchgate.net

The biosynthesis of p-hydroxyacetophenone (p-HAP) and its glucoside, picein, has been established in engineered E. coli, demonstrating the microbial production of hydroxylated aromatic compounds from simple sugars. nih.gov This highlights the potential for microorganisms to be engineered to produce valuable chemicals from 4-hydroxypicolinic acid.

The structural similarity of 4-hydroxypicolinic acid to other biosynthetic precursors suggests its potential involvement in the production of more complex molecules. The pyridine ring, with its specific hydroxylation and carboxylation pattern, can be a building block for alkaloids and other nitrogen-containing natural products.

Microbial Metabolism and Biodegradation Pathways

Microorganisms have evolved diverse metabolic pathways to utilize a wide range of organic compounds, including pyridine derivatives, as sources of carbon and energy. The biodegradation of these compounds is of significant environmental and biotechnological interest.

The aerobic degradation of picolinic acid and its derivatives by various microorganisms, such as those from the genera Alcaligenes and Rhodococcus, has been documented. mdpi.comnih.gov A common initial step in the aerobic degradation of aromatic compounds is the hydroxylation of the aromatic ring, catalyzed by monooxygenases. researchgate.netunesp.br This initial hydroxylation makes the ring more susceptible to subsequent cleavage.

In the case of picolinic acid degradation by Alcaligenes faecalis JQ135 and Rhodococcus sp. PA18, the first step is the hydroxylation of picolinic acid to form 6-hydroxypicolinic acid. mdpi.comnih.gov While these studies focus on the degradation of the parent picolinic acid, they establish a precedent for the microbial metabolism of picolinic acid derivatives.

The aerobic degradation of 4-hydroxy-substituted aromatic compounds often proceeds through the formation of di- or tri-hydroxylated intermediates. nih.govnih.gov For example, the degradation of 4-hydroxybenzoate (B8730719) typically proceeds via hydroxylation to form protocatechuate, which is then subject to ring cleavage. nih.gov Similarly, the catabolism of 4-hydroxyacetophenone can proceed through the formation of hydroquinone. nih.gov Based on these established pathways, it is plausible that the aerobic degradation of 4-hydroxypicolinic acid would involve further hydroxylation of the pyridine ring before ring fission.

The following table summarizes microorganisms capable of degrading picolinic acid, a process initiated by hydroxylation.

| Microorganism | Initial Substrate | Key Degradation Step |

| Alcaligenes faecalis JQ135 | Picolinic Acid | Hydroxylation |

| Rhodococcus sp. PA18 | Picolinic Acid | Hydroxylation |

The identification of intermediate metabolites is crucial for elucidating the step-by-step pathway of biodegradation. In the biotransformation of picolinic acid by both Alcaligenes faecalis JQ135 and Rhodococcus sp. PA18, 6-hydroxypicolinic acid has been identified as the major initial metabolite. mdpi.comnih.gov This was confirmed through techniques such as ultraviolet-visible spectroscopy, high-performance liquid chromatography (HPLC), and liquid chromatography-mass spectrometry (LC-MS). mdpi.comnih.gov

Following the initial hydroxylation, the degradation pathway of hydroxylated pyridine derivatives typically involves ring cleavage. The resulting aliphatic intermediates are then funneled into central metabolic pathways, such as the tricarboxylic acid (TCA) cycle. While the specific downstream metabolites of 4-hydroxypicolinic acid degradation are yet to be fully characterized, parallels can be drawn from the degradation of other aromatic compounds. For instance, the degradation of protocatechuate, an intermediate in the breakdown of many 4-hydroxyaromatic compounds, leads to intermediates of the β-ketoadipate pathway. nih.gov

The following table lists identified intermediate metabolites in the degradation of picolinic acid and related compounds.

| Original Compound | Microorganism | Identified Intermediate(s) |

| Picolinic Acid | Alcaligenes faecalis JQ135 | 6-Hydroxypicolinic acid |

| Picolinic Acid | Rhodococcus sp. PA18 | 6-Hydroxypicolinic acid |

| Vanillin/Protocatechuic Acid | Rhodococcus jostii RHA1 | Hydroxyquinol |

Data for Rhodococcus jostii RHA1 from a study on an alternative degradation pathway for protocatechuic acid. nih.gov

Genetic and Biochemical Characterization of Degradation Operons

The microbial degradation of pyridine derivatives, including hydroxypicolinic acids, is a critical process in environmental carbon and nitrogen cycling. While the specific degradation operon for 4-hydroxypicolinic acid has not been fully elucidated, extensive research on related compounds provides a strong model for its likely catabolic pathway. The genetic and biochemical machinery for the breakdown of picolinic acid and 5-hydroxypicolinic acid in bacteria like Alcaligenes faecalis and Arthrobacter sp. has been characterized, revealing conserved enzymatic steps and genetic organization. nih.govasm.orgresearchgate.net

Typically, the biodegradation of these compounds is initiated by hydroxylation, followed by ring cleavage and subsequent metabolism of the resulting aliphatic intermediates. In Alcaligenes faecalis JQ135, a gene cluster designated pic is responsible for picolinic acid degradation. nih.govasm.org This operon encodes a series of enzymes that sequentially modify the substrate. The process starts with the hydroxylation of picolinic acid to 6-hydroxypicolinic acid by a dehydrogenase, PicA. nih.govasm.org This is followed by a second hydroxylation to form 3,6-dihydroxypicolinic acid, catalyzed by a four-component monooxygenase, PicB. nih.govasm.org Subsequently, a decarboxylase, PicC, converts this intermediate to 2,5-dihydroxypyridine, which then undergoes ring fission by a dioxygenase, PicD. nih.govasm.org The resulting product enters the maleamate (B1239421) pathway for further degradation into central metabolic intermediates like fumaric acid. nih.govasm.org

Similarly, the hpa operon in Alcaligenes faecalis JQ135 governs the degradation of 5-hydroxypicolinic acid. researchgate.net This pathway is initiated by a monocomponent FAD-dependent monooxygenase, HpaM, which catalyzes an ortho-decarboxylative hydroxylation to yield 2,5-dihydroxypyridine. researchgate.net This intermediate is then funneled into a common downstream pathway involving a dioxygenase (HpaX), a deformylase (HpaD), and an amidohydrolase (HpaF). researchgate.net

Based on these analogous pathways, the degradation of 4-hydroxypicolinic acid is hypothesized to proceed through a similar series of enzymatic reactions, likely encoded by a dedicated operon. The initial step would likely involve a monooxygenase to introduce a second hydroxyl group to the pyridine ring, followed by ring cleavage catalyzed by a dioxygenase. The resulting aliphatic product would then be processed by hydrolases and other enzymes to yield intermediates of central metabolism. The characterization of such an operon would involve techniques such as genome sequencing, transcriptomics to identify inducible genes, and biochemical assays with purified recombinant enzymes to confirm their function.

Table 1: Key Enzymes in the Degradation of Picolinic Acid and Related Compounds

| Enzyme | Gene | Organism | Substrate | Product | Function | Reference |

| Picolinic Acid Dehydrogenase | PicA | Alcaligenes faecalis JQ135 | Picolinic Acid | 6-Hydroxypicolinic Acid | Initial Hydroxylation | nih.govasm.org |

| 6-Hydroxypicolinic Acid Monooxygenase | PicB | Alcaligenes faecalis JQ135 | 6-Hydroxypicolinic Acid | 3,6-Dihydroxypicolinic Acid | Second Hydroxylation | nih.govasm.org |

| 3,6-Dihydroxypicolinic Acid Decarboxylase | PicC | Alcaligenes faecalis JQ135 | 3,6-Dihydroxypicolinic Acid | 2,5-Dihydroxypyridine | Decarboxylation | nih.govasm.org |

| 2,5-Dihydroxypyridine 5,6-Dioxygenase | PicD | Alcaligenes faecalis JQ135 | 2,5-Dihydroxypyridine | N-Formylmaleamic Acid | Ring Cleavage | nih.govasm.org |

| 5-Hydroxypicolinic Acid 2-Monooxygenase | HpaM | Alcaligenes faecalis JQ135 | 5-Hydroxypicolinic Acid | 2,5-Dihydroxypyridine | Decarboxylative Hydroxylation | researchgate.net |

Chelation Chemistry and Metal Complexation in Biological Systems

4-Hydroxypicolinic acid is a bidentate ligand, capable of forming stable complexes with a variety of metal ions through its carboxylate oxygen and the nitrogen atom of the pyridine ring. Its coordination chemistry is of significant interest in understanding the role of such molecules in biological systems, including metal transport, sequestration, and the mechanism of action of metallodrugs.

Zinc(II) and copper(II) are essential trace elements involved in numerous biological processes. The coordination of 4-hydroxypicolinic acid with these ions is expected to be robust. Studies on analogous ligands, such as picolinic acid and its hydroxylated derivatives, demonstrate the formation of stable mono- and bis-complexes with Zn(II) and Cu(II). nih.govsrce.hrresearchgate.netnih.gov

With Zn(II), which is a d¹⁰ metal ion and typically exhibits tetrahedral or octahedral coordination geometry, 4-hydroxypicolinic acid is expected to form complexes such as [Zn(L)₂] and [Zn(L)(H₂O)₄]⁺, where L represents the deprotonated ligand. nih.govresearchgate.netijtsrd.comnih.gov The coordination involves the nitrogen of the pyridine ring and an oxygen from the carboxylate group. nih.gov

Copper(II), a d⁹ metal ion, commonly forms square planar or distorted octahedral complexes due to the Jahn-Teller effect. srce.hrresearchgate.net With ligands similar to 4-hydroxypicolinic acid, Cu(II) forms stable complexes, and the coordination environment can be influenced by the presence of other ligands and the solvent. nih.govsrce.hrresearchgate.net For instance, complexes of the type [Cu(L)₂] and mixed-ligand complexes have been characterized. nih.govsrce.hrresearchgate.net The binding constants for Cu(II) complexes are generally higher than those for Zn(II) complexes, following the Irving-Williams series. ijpbs.com

Table 2: Stability Constants (log K) of Related Ligands with Cu(II) and Zn(II)

| Ligand | Metal Ion | log K₁ | log K₂ | Reference |

| Metformin Hydrochloride | Cu(II) | 8.78 | 8.00 | ijpras.com |

| Metformin Hydrochloride | Zn(II) | 8.45 | 8.30 | ijpras.com |

| Pyrocatechuic Acid | Cu(II) | 15.00 | - | ukwms.ac.id |

| Pyrocatechuic Acid | Zn(II) | 10.48 | - | ukwms.ac.id |

Note: Data for 4-hydroxypicolinic acid is not available; values for related ligands are provided for comparison.

The interaction of 4-hydroxypicolinic acid with hard metal ions like iron(III) and aluminum(III) is of particular interest due to their biological relevance and toxicity, respectively. Hydroxypyridinone and hydroxypyrone ligands are known to be excellent chelators for these trivalent cations. nih.govnih.gov

Spectrophotometric studies on the complexation of Fe(III) with the closely related 3-hydroxypicolinic acid have shown the formation of multiple complex species depending on the pH of the aqueous solution. nih.gov At lower pH, protonated species like [FeLH]²⁺ are formed, which deprotonate to form [FeL]⁺ and subsequently [FeL₂]⁻ as the pH increases. nih.gov This demonstrates the strong affinity of the hydroxypicolinate scaffold for Fe(III).

Aluminum(III) complexation is also expected to be significant. Given the chemical similarities between Fe(III) and Al(III), 4-hydroxypicolinic acid is likely to form stable AlL, AlL₂, and AlL₃ complexes in aqueous solutions. nih.govnih.gov The study of Al(III) complexes is often complicated by the metal's tendency to hydrolyze, but potentiometric titrations are a common method to determine the stability constants of such complexes. brynmawr.edu

The thermodynamics of metal-ligand interactions can be investigated through techniques like potentiometric titrations and calorimetry, which provide information on the stability constants (log β) and the enthalpy (ΔH) and entropy (ΔS) of complex formation. nih.govresearchgate.net Spectroscopic methods such as UV-Vis, NMR, and EPR are employed to probe the electronic environment and geometry of the metal center upon complexation. researchgate.netorientjchem.orgnih.gov

For instance, UV-Vis spectrophotometry can be used to monitor the formation of colored complexes, particularly with transition metals like Fe(III) and Cu(II), allowing for the determination of stoichiometry and stability constants. nih.govnih.govnsc.ru ¹H NMR spectroscopy is valuable for studying the coordination of diamagnetic ions like Zn(II) and Al(III), as changes in the chemical shifts of the ligand's protons upon metal binding can provide insights into the coordination mode. orientjchem.orgwikipedia.org

In metallodrug research, the ligand plays a crucial role in modulating the therapeutic properties of the metal ion. nih.govnih.gov Ligands like 4-hydroxypicolinic acid can influence the stability, solubility, and bioavailability of a metal-based drug. Mechanistically, the ligand can be designed to deliver the metal to a specific biological target, where the metal ion can then exert its therapeutic effect, for example, by binding to DNA or inhibiting an enzyme. nih.gov

Receptor-Ligand Binding Studies (In Vitro and Mechanistic)

The interaction of small molecules with biological receptors is a cornerstone of pharmacology and drug discovery. In vitro receptor-ligand binding assays are fundamental tools for characterizing these interactions. nih.govsigmaaldrich.comcore.ac.ukcreative-bioarray.com While specific receptor targets for 4-hydroxypicolinic acid have not been identified in the reviewed literature, the methodologies for such studies are well-established.

These assays typically involve incubating a source of the receptor (e.g., cell membranes, purified protein) with a labeled ligand (radioligand or fluorescent ligand). nih.govcreative-bioarray.com The binding of the ligand to the receptor is then quantified. Saturation binding experiments, where the concentration of the labeled ligand is varied, are used to determine the receptor density (Bmax) and the equilibrium dissociation constant (Kd), which is a measure of the ligand's affinity for the receptor. nih.govsigmaaldrich.com

Competitive binding assays are employed to determine the affinity of an unlabeled compound, such as 4-hydroxypicolinic acid. nih.gov In these experiments, a fixed concentration of a high-affinity radioligand is co-incubated with varying concentrations of the unlabeled test compound. The ability of the test compound to displace the radioligand from the receptor is measured, and the data are used to calculate the inhibitory constant (Ki), which reflects the affinity of the test compound for the receptor. nih.gov

Mechanistic studies aim to understand the kinetics of the binding process (association and dissociation rates, kon and koff) and the conformational changes in the receptor upon ligand binding. nih.gov Techniques such as surface plasmon resonance (SPR) can provide real-time data on the kinetics of binding. A mechanistic understanding of receptor-ligand interactions is crucial for elucidating the mode of action of a compound and for the rational design of new therapeutic agents.

Allosteric Modulation Mechanisms

In line with the absence of receptor interaction studies, there is no scientific literature to suggest that this compound functions as an allosteric modulator. Allosteric modulators are substances that bind to a receptor at a site distinct from the primary (orthosteric) binding site, thereby altering the receptor's response to its endogenous ligand. Research into such mechanisms requires extensive pharmacological and biochemical assays to demonstrate a modulatory effect.

As of the current date, no studies have been published that investigate or identify any allosteric modulatory activity of this compound on any receptor system. Therefore, a discussion of its allosteric modulation mechanisms, including any potential positive, negative, or neutral modulatory effects, is not possible based on the available scientific evidence.

The table below summarizes the lack of available research findings for the specified topics:

| Research Area | Findings for this compound |

| Molecular Interactions with Biological Receptors | No data available |

| - Receptor Binding Assays | No data available |

| - Structural Biology Studies | No data available |

| Allosteric Modulation Mechanisms | No data available |

| - Positive/Negative Allosteric Effects | No data available |

| - Impact on Endogenous Ligand Affinity/Efficacy | No data available |

Analytical Methodologies for 4 Hydroxypicolinic Acid Hydrochloride in Research

Chromatographic Separation Techniques

Chromatography is a foundational technique for separating components from a mixture. For a polar compound like 4-Hydroxypicolinic acid hydrochloride, several chromatographic methods can be adapted for effective isolation and analysis.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of this compound in research samples due to its high resolution and sensitivity. pharmaguideline.com A typical method involves reversed-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture. actascientific.comsigmaaldrich.com

Method Development: The development of a robust HPLC method follows a systematic approach. thermofisher.com

Column Selection: An Ascentis C18 column or equivalent is often a suitable first choice for separating polar aromatic acids. sigmaaldrich.com

Mobile Phase Selection: The mobile phase typically consists of an aqueous component and an organic modifier. A common starting point is a gradient elution using a buffered aqueous solution (e.g., phosphate (B84403) buffer or formic acid in water to control pH) and an organic solvent like acetonitrile (B52724) or methanol (B129727). actascientific.comnih.gov Adjusting the pH of the aqueous phase is critical, as it affects the ionization state and, therefore, the retention of the acidic analyte. gyanvihar.org

Detection: A UV detector is commonly used, with the detection wavelength set at the compound's maximum absorbance (λmax) to ensure the highest sensitivity. longdom.org

Method Validation: Once developed, the method must be validated according to International Council for Harmonisation (ICH) guidelines to ensure it is fit for its intended purpose. longdom.orgresearchgate.net Validation confirms the method's reliability through a series of tests. pharmaguideline.com

Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration. This is typically assessed over a range of concentrations.

Precision: The closeness of agreement among a series of measurements, assessed at repeatability (intra-day) and intermediate precision (inter-day) levels. core.ac.uk

Accuracy: The closeness of the test results to the true value, often determined by recovery studies on spiked samples. core.ac.uk

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

| Validation Parameter | Typical Acceptance Criteria (ICH) | Example Finding |

|---|---|---|

| Linearity (Correlation Coefficient, R²) | ≥ 0.999 | 0.9995 |

| Precision (RSD%) | ≤ 2% | 1.1% |

| Accuracy (Recovery %) | 98.0% - 102.0% | 99.5% |

| LOD (µg/mL) | Signal-to-Noise Ratio of 3:1 | 0.05 µg/mL |

| LOQ (µg/mL) | Signal-to-Noise Ratio of 10:1 | 0.15 µg/mL |

Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. mdpi.com Direct analysis of this compound by GC is challenging due to its high polarity and low volatility, stemming from the presence of carboxylic acid and hydroxyl functional groups. nih.gov Therefore, a chemical derivatization step is required to convert the analyte into a more volatile and thermally stable form. nih.gov

The most common derivatization strategy for compounds with active hydrogens is silylation. This process involves replacing the acidic protons on the hydroxyl and carboxylic acid groups with a nonpolar trimethylsilyl (B98337) (TMS) group.

Derivatization Procedure:

A dried sample containing 4-Hydroxypicolinic acid is placed in a reaction vial.

A silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is added, often with a catalyst like trimethylchlorosilane (TMCS).

The mixture is heated (e.g., at 60-80 °C) for a specified time to ensure complete reaction.

The resulting volatile derivative is then injected directly into the GC system for analysis.

| Derivatizing Agent | Target Functional Groups | Typical Reaction Conditions |

|---|---|---|

| BSTFA + 1% TMCS | -OH, -COOH | 70°C for 30 min |

| MSTFA | -OH, -COOH | 60°C for 30 min |

| TMSI (Trimethylsilylimidazole) | -OH (highly selective) | Room temperature to 60°C |

Once derivatized, the compound is separated on a capillary column (e.g., a non-polar HP-5MS column) based on its boiling point and interactions with the stationary phase. mdpi.com

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for qualitative analysis, such as monitoring the progress of a chemical reaction, identifying compounds in a mixture, and determining the purity of a substance. umich.educhemistryhall.com It can also be adapted for small-scale purification. nih.gov

Procedure:

Stationary Phase: A TLC plate coated with a thin layer of an adsorbent, most commonly silica (B1680970) gel, is used. umich.edu

Sample Application: A small spot of a solution of the compound is applied to the baseline of the TLC plate. umich.edu

Mobile Phase and Development: The plate is placed vertically in a sealed chamber containing a suitable solvent system (eluent). The eluent moves up the plate by capillary action, and separation occurs as different components travel at different rates. chemistryhall.com The choice of eluent is critical for achieving good separation. For a polar compound like 4-Hydroxypicolinic acid, a mixture of a polar solvent (e.g., methanol or ethyl acetate) and a less polar solvent (e.g., dichloromethane (B109758) or hexane), often with a small amount of acetic or formic acid to suppress ionization, is effective.

Visualization: After development, the separated spots are visualized. Since 4-Hydroxypicolinic acid contains a chromophore, it can often be seen directly under UV light (typically at 254 nm or 366 nm). illinois.edu Alternatively, chemical staining agents like iodine vapor or potassium permanganate (B83412) can be used. chemistryhall.comillinois.edu

Retention Factor (Rf): The position of the spot is quantified by its Rf value, calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front. chemistryhall.com

| Example Solvent System (v/v) | Polarity | Hypothetical Rf Value | Visualization Method |

|---|---|---|---|

| Dichloromethane:Methanol (9:1) | High | 0.45 | UV (254 nm) |

| Ethyl Acetate (B1210297):Hexane:Acetic Acid (7:3:0.1) | Medium | 0.30 | UV (254 nm), Iodine Vapor |

| Toluene (B28343):Ethyl Acetate:Formic Acid (5:4:1) | Medium-High | 0.55 | UV (254 nm) |

Advanced Spectrometric Quantification Methods

Spectrometric methods measure the interaction of electromagnetic radiation with an analyte and are widely used for quantification due to their high sensitivity and specificity.

UV-Visible (UV-Vis) spectrophotometry is a straightforward and widely available technique for determining the concentration of an analyte in a solution. jddtonline.info The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.

Procedure for Quantification:

Determine λmax: A dilute solution of this compound is scanned across the UV-Vis spectrum (e.g., 200–400 nm) to identify the wavelength of maximum absorbance (λmax). jddtonline.info Measuring at λmax provides the highest sensitivity and minimizes deviations from the Beer-Lambert law.

Prepare Standard Solutions: A series of standard solutions with known concentrations of the compound are prepared. mdpi.com

Construct a Calibration Curve: The absorbance of each standard solution is measured at the predetermined λmax. A calibration curve is then generated by plotting absorbance versus concentration. researchgate.net

Determine Unknown Concentration: The absorbance of the sample solution with an unknown concentration is measured, and its concentration is determined by interpolation from the linear calibration curve.

| Concentration (mg/L) | Absorbance at λmax |

|---|---|

| 2.0 | 0.155 |

| 4.0 | 0.310 |

| 6.0 | 0.465 |

| 8.0 | 0.620 |

| 10.0 | 0.775 |

| Resulting Equation: y = 0.0775x + 0.0001; R² = 0.9999 |

For analyzing this compound in complex matrices such as biological fluids or environmental samples, coupled (or hyphenated) techniques are essential. mdpi.com These methods combine the powerful separation capabilities of chromatography with the definitive identification and quantification abilities of mass spectrometry.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the benchmark technique for quantifying trace levels of compounds in complex mixtures. mdpi.com

Separation: An HPLC system separates the target analyte from matrix components.

Ionization: The column eluent is directed into a mass spectrometer. Electrospray ionization (ESI) is a common soft ionization technique suitable for polar molecules like 4-Hydroxypicolinic acid, typically generating a protonated molecular ion [M+H]⁺ in positive ion mode.

Analysis: Tandem mass spectrometry (MS/MS) is used for quantification. In Multiple Reaction Monitoring (MRM) mode, a specific precursor ion (e.g., the [M+H]⁺ ion of the analyte) is selected, fragmented, and a specific product ion is monitored. This precursor-to-product ion transition is highly specific to the analyte, providing excellent selectivity and sensitivity by filtering out background noise. mdpi.com

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Mode |

|---|---|---|---|

| 4-Hydroxypicolinic Acid | 140.03 | 94.04 | Positive ESI |

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides unparalleled identification capabilities for volatile compounds. rug.nl Following the necessary derivatization to make 4-Hydroxypicolinic acid volatile (as described in section 6.1.2), the sample is analyzed.

Separation: The GC column separates the derivatized analyte from other volatile components in the sample.

Ionization and Analysis: As the analyte elutes from the column, it enters the mass spectrometer, where it is typically ionized by electron ionization (EI). EI is a high-energy process that causes predictable fragmentation of the molecule. The resulting mass spectrum, a pattern of mass-to-charge (m/z) ratios of the fragments, serves as a unique "chemical fingerprint." researchgate.net By comparing this fragmentation pattern to a spectral library or a known standard, the identity of the compound can be confirmed with high confidence.

| Fragment Description | Hypothetical m/z |

|---|---|

| Molecular Ion [M]⁺ | 283 |

| Loss of a methyl group [M-15]⁺ | 268 |

| Loss of a carboxyl-TMS group [M-117]⁺ | 166 |

| Trimethylsilyl ion [Si(CH₃)₃]⁺ | 73 |

Electrophoretic Separation Techniques

Electrophoretic separation techniques, particularly capillary electrophoresis, have emerged as powerful tools for the analysis of small polar and charged molecules. These methods offer high separation efficiency, rapid analysis times, and require minimal sample volumes, making them well-suited for research applications involving compounds like this compound.

Capillary Electrophoresis-Mass Spectrometry (CE-MS)

Capillary Electrophoresis-Mass Spectrometry (CE-MS) is a hybrid analytical technique that couples the high-resolution separation capabilities of capillary electrophoresis with the sensitive and selective detection provided by mass spectrometry. utsa.edu This technique is particularly advantageous for the analysis of polar and charged species such as 4-hydroxypicolinic acid and its isomers, which can be challenging to analyze by conventional chromatographic methods without derivatization. utsa.edu

The principle of CE is based on the differential migration of charged analytes in an electric field within a narrow fused-silica capillary filled with a background electrolyte (BGE). The separation is influenced by the analyte's charge-to-size ratio and the electroosmotic flow (EOF) within the capillary. Coupling CE with MS allows for the direct identification and quantification of separated analytes based on their mass-to-charge ratio (m/z), providing a high degree of specificity.

In the analysis of compounds structurally similar to 4-hydroxypicolinic acid, such as picolinic acid and its isomers, CE-MS has demonstrated excellent performance. For instance, a study on the separation of picolinic acid and quinolinic acid utilized a CE-MS/MS method with a quaternary ammonium (B1175870) coated capillary, which provided superior separation selectivity and symmetrical peak shapes compared to HPLC-based methods. utsa.edu The developed CE-ESI-MS/MS assay offered high resolution and sensitivity with a total analysis time of approximately 12 minutes. utsa.edu

For the analysis of this compound, a similar CE-MS methodology could be employed. The separation could be optimized by adjusting parameters such as the BGE composition and pH, separation voltage, and capillary temperature. A volatile buffer system, such as ammonium acetate or ammonium carbonate, is typically used to ensure compatibility with the mass spectrometer's electrospray ionization (ESI) source. The pH of the BGE is a critical parameter that influences the charge state of the analyte and the EOF, thereby affecting the separation selectivity and migration time.

A hypothetical CE-MS setup for the analysis of 4-hydroxypicolinic acid could involve a fused-silica capillary with a total length of 60 cm and an internal diameter of 50 µm. The separation voltage could be set in the range of +15 to +30 kV. utsa.edunih.gov The mass spectrometer would be operated in a selected ion monitoring (SIM) mode for targeted analysis or a full scan mode for profiling.

Table 1: Hypothetical CE-MS Parameters for this compound Analysis

| Parameter | Value | Reference |

| Capillary | Fused-silica, 60 cm x 50 µm i.d. | utsa.edu |

| Background Electrolyte | 15 mmol/L Ammonium Acetate, pH 7.0 | utsa.edu |

| Separation Voltage | +15 kV | utsa.edu |

| Injection | 5 mbar, 100 s | utsa.edu |

| Capillary Temperature | 20 °C | utsa.edu |

| MS Detection | Electrospray Ionization (ESI) in positive ion mode | nih.gov |

| Monitored Ion (M+H)⁺ | m/z 140.0 | utsa.edu |

This table presents a hypothetical set of starting parameters for the CE-MS analysis of 4-hydroxypicolinic acid, based on methodologies developed for structurally similar compounds.

Sample Preparation and Matrix Effects in Analytical Research

Effective sample preparation is a critical step in the analytical workflow to ensure accurate and reproducible results, particularly when dealing with complex biological or environmental matrices. The primary goals of sample preparation are to remove interfering substances, concentrate the analyte of interest, and present it in a solvent compatible with the analytical instrument.